molecular formula C10H16O3 B1212297 (3S)-3-isopropenyl-6-oxoheptanoic acid

(3S)-3-isopropenyl-6-oxoheptanoic acid

Cat. No. B1212297
M. Wt: 184.23 g/mol
InChI Key: NJOIWWRMLFSDTM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-isopropenyl-6-oxoheptanoic acid is an optically active form of 3-isopropenyl-6-oxoheptanoic acid having (3S)-configuration. It derives from a (4S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. It is a conjugate acid of a (3S)-3-isopropenyl-6-oxoheptanoate. It is an enantiomer of a (3R)-3-isopropenyl-6-oxoheptanoic acid.

Scientific Research Applications

Omega-3 Oxylipins and Cardiovascular Health

Omega-3 fatty acids, including (3S)-3-isopropenyl-6-oxoheptanoic acid, are vital for cardiovascular health. Research indicates that these fatty acids undergo oxygenation, resulting in the formation of oxylipins, which have in vitro bioactivity. The modulation of n-3 oxylipin levels through dietary supplementation has been documented, showing a potential mechanism through which omega-3 fatty acids exert their beneficial cardiovascular effects. This revelation paves the way for future studies to explore the extent to which the cardiovascular benefits of omega-3 fatty acids are mediated by these oxylipins (Shearer et al., 2010).

Oxidative Stress in Pulmonary Hypertension

Isoprostanes, stable lipid peroxidation products of arachidonic acid, have been used to assess oxidative stress in vivo. Research suggests a significant increase in oxidative stress in patients with pulmonary hypertension, as indicated by elevated urinary levels of isoprostaglandin F(2alpha) type III (iPF(2alpha)-III), an F(2)-isoprostane, compared to healthy controls. This finding supports the hypothesis that free radical generation is involved in the pathogenesis of pulmonary hypertension, indicating a potential research avenue for (3S)-3-isopropenyl-6-oxoheptanoic acid in this context (Cracowski et al., 2001).

Metabolism of Monoterpenes in Humans

The metabolism of monoterpenes, such as carvone, in humans involves the formation of carvonic acid through oxidation. This process, along with the subsequent reactions leading to other metabolites like dihydrocarvonic acid, indicates the complexity of human metabolism in processing compounds structurally related to (3S)-3-isopropenyl-6-oxoheptanoic acid. Such insights into metabolic pathways can inform further research on similar compounds (Engel, 2002).

Misconceptions in Chemical Education

While not directly related to the compound , it's worth noting research addressing misconceptions in chemical education, highlighting the challenges students face in understanding complex chemical concepts. This area of research indirectly supports the need for clear and accurate dissemination of information about complex compounds like (3S)-3-isopropenyl-6-oxoheptanoic acid (Schmidt, 1997).

Omega-3 Fatty Acids and Oxidative Stress after Exercise

Research on the effects of omega-3 fatty acids on oxidative stress after exercise provides insights into the potential benefits of these compounds in reducing oxidative stress and improving antioxidant status. Such findings may have implications for the use of (3S)-3-isopropenyl-6-oxoheptanoic acid in contexts where oxidative stress is a concern (McAnulty et al., 2010).

properties

Product Name

(3S)-3-isopropenyl-6-oxoheptanoic acid

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(3S)-6-oxo-3-prop-1-en-2-ylheptanoic acid

InChI

InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/t9-/m0/s1

InChI Key

NJOIWWRMLFSDTM-VIFPVBQESA-N

Isomeric SMILES

CC(=C)[C@@H](CCC(=O)C)CC(=O)O

Canonical SMILES

CC(=C)C(CCC(=O)C)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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